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Compound of Interest

Compound Name: T-2000

Cat. No.: B1682866 Get Quote

This guide provides a detailed comparison of the antiretroviral agent T-2000, clinically known

as Enfuvirtide (T-20), with two competitor compounds from different drug classes: Raltegravir

and Darunavir. This analysis is intended for researchers, scientists, and drug development

professionals, offering a comprehensive overview of their respective efficacies, mechanisms of

action, and the pivotal clinical trials that established their roles in HIV-1 therapy.

Comparative Efficacy of Enfuvirtide, Raltegravir, and
Darunavir
The following table summarizes the key efficacy data from the foundational clinical trials for

each compound. These trials were instrumental in demonstrating the therapeutic value of each

drug in treatment-experienced patients with HIV-1 infection.
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Parameter

T-2000

(Enfuvirtide) +

OBR (TORO 1
& 2 Trials)

Raltegravir +

OBR

(BENCHMRK 1
& 2 Trials)

Darunavir/r +

OBR (POWER
1 & 2 Trials)

Control + OBR

Trial Population

Treatment-

experienced

adults with

resistance to

NRTI, NNRTI,

and PI classes

Treatment-

experienced

adults with

resistance to

NRTI, NNRTI,

and PI classes

Treatment-

experienced

adults with at

least one primary

PI mutation

Treatment-

experienced

adults receiving

an optimized

background

regimen (OBR)

alone

Primary Endpoint

Mean change in

plasma HIV-1

RNA from

baseline at 24

weeks

Proportion of

patients with

HIV-1 RNA <50

copies/mL at 48

weeks

Proportion of

patients with ≥1

log10 reduction

in HIV-1 RNA

from baseline at

48 weeks

Varies by trial

Virologic

Response

-1.696 log10

copies/mL

decrease in HIV-

1 RNA at 24

weeks[1]

62% of patients

achieved HIV-1

RNA <50

copies/mL at 48

weeks

61% of patients

achieved ≥1

log10 reduction

in HIV-1 RNA at

48 weeks[2]

-0.764 log10

copies/mL

decrease in HIV-

1 RNA at 24

weeks (TORO)

[1]

Immunologic

Response

+76 cells/mm³

increase in CD4+

count at 24

weeks[1]

+109 cells/mm³

increase in CD4+

count at 48

weeks

+97 cells/mm³

increase in CD4+

count at 144

weeks[3]

+32 cells/mm³

increase in CD4+

count at 24

weeks (TORO)

[1]

Patients with

HIV-1 RNA <50

copies/mL

18.3% at 48

weeks[4]
62% at 48 weeks

45% at 48

weeks[5]

7.8% at 48

weeks (TORO)

[4]

OBR: Optimized Background Regimen; NRTI: Nucleoside Reverse Transcriptase Inhibitor;

NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; PI: Protease Inhibitor.
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Experimental Protocols
The methodologies for the key clinical trials cited are outlined below, providing insight into the

study design and patient populations.

TORO 1 and 2 (T-2000/Enfuvirtide)
The T-20 versus Optimized Regimen Only (TORO) 1 and 2 were open-label, randomized,

controlled, phase 3 trials that evaluated the efficacy and safety of Enfuvirtide.[1][4]

Objective: To compare the antiretroviral activity of an optimized background (OB) regimen

plus Enfuvirtide against an OB regimen alone.

Patient Population: The trials enrolled treatment-experienced HIV-1-infected individuals with

evidence of viral replication despite ongoing therapy and resistance to at least one drug from

each of the three main classes of antiretrovirals (NRTIs, NNRTIs, and PIs).[1]

Methodology: Patients were randomized in a 2:1 ratio to receive either Enfuvirtide (90 mg

twice daily by subcutaneous injection) in combination with an OB regimen of 3 to 5

antiretroviral drugs, or the OB regimen alone. The OB regimen was tailored for each patient

based on their treatment history and resistance testing.[1]

Primary Endpoint: The primary efficacy endpoint was the change in plasma HIV-1 RNA level

from baseline to week 24.[1]

BENCHMRK 1 and 2 (Raltegravir)
The BENCHMRK 1 and 2 trials were phase 3, randomized, double-blind, placebo-controlled

studies designed to assess the efficacy and safety of Raltegravir.[6]

Objective: To evaluate the efficacy and safety of Raltegravir in combination with an optimized

background therapy (OBT) compared to placebo plus OBT.

Patient Population: These studies enrolled HIV-1-infected patients with documented

resistance to three classes of antiretroviral drugs and who were failing their current therapy.

[6]
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Methodology: Patients were randomized in a 2:1 ratio to receive either Raltegravir (400 mg

twice daily) or a placebo, both in combination with an OBT. The OBT was selected based on

resistance testing and treatment history.[6]

Primary Endpoint: The primary endpoint was the proportion of patients achieving a plasma

HIV-1 RNA level of less than 50 copies per mL at week 48.

POWER 1 and 2 (Darunavir)
The POWER 1 and 2 trials were phase 2b, randomized, controlled, partially blinded studies

that assessed the efficacy and safety of Darunavir co-administered with a low dose of ritonavir.

[2][3][5]

Objective: To compare the efficacy and safety of Darunavir/ritonavir (DRV/r) with an

investigator-selected control protease inhibitor (CPI) regimen in treatment-experienced

patients.

Patient Population: The trials included HIV-1-infected adults with a viral load of >1000

copies/mL and at least one primary PI mutation.[3]

Methodology: Patients were randomized to receive either DRV/r (600/100 mg twice daily)

plus an optimized background regimen (OBR) or a CPI plus an OBR. The OBR consisted of

at least two NRTIs, with or without Enfuvirtide.[2][3]

Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving a

≥1 log10 reduction in plasma HIV-1 RNA from baseline at week 48.[2]

Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms by which Enfuvirtide, Raltegravir, and

Darunavir inhibit the HIV-1 lifecycle.
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Caption: Mechanisms of action for Enfuvirtide, Raltegravir, and Darunavir.
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The diagram above illustrates the distinct points in the HIV-1 lifecycle targeted by each drug.

Enfuvirtide acts extracellularly to prevent the fusion of the viral and host cell membranes. In

contrast, Raltegravir and Darunavir act intracellularly. Raltegravir prevents the integration of

viral DNA into the host genome, while Darunavir inhibits the protease enzyme, which is crucial

for the maturation of new viral particles.
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Caption: Generalized workflow for the pivotal clinical trials.
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This workflow diagram provides a simplified overview of the typical design of the clinical trials

discussed. Key phases include patient screening to ensure a treatment-experienced

population, randomization to either the investigational or control arm, a defined follow-up period

for treatment administration and observation, and systematic data collection to assess the

primary efficacy and safety endpoints.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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